molecular formula C15H14BrNO3S B8375998 {(4-Bromophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide

{(4-Bromophenyl)[(4-methylphenyl)sulfonyl]methyl}formamide

Cat. No. B8375998
M. Wt: 368.2 g/mol
InChI Key: BVCWSAQVSPBQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07427616B2

Procedure details

The title compound was prepared by a similar process to that described for Intermediate 52 but using 4-bromobenzaldehyde in place of 3-iodobenzaldehyde. Solid (31 g, 80%);
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Solid
Quantity
31 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:8]([NH:19][CH:20]=[O:21])[S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.[Br:22]C1C=CC(C=O)=CC=1>>[Br:22][C:7]1[CH:6]=[CH:5][C:4]([CH:8]([NH:19][CH:20]=[O:21])[S:9]([C:12]2[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=2)(=[O:11])=[O:10])=[CH:3][CH:2]=1

Inputs

Step One
Name
Intermediate 52
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C(C=CC1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=O)C=C1
Step Three
Name
Solid
Quantity
31 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(S(=O)(=O)C1=CC=C(C=C1)C)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.